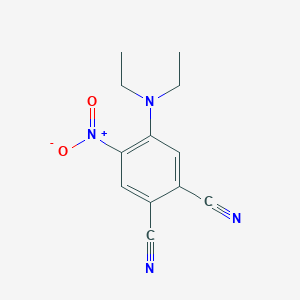![molecular formula C31H20N2O5 B10874910 3',6'-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10874910.png)
3',6'-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9'-xanthen]-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a central carbon atom connected to two different ring systems. The presence of hydroxyl groups and a naphthyl moiety further enhances its chemical reactivity and potential utility in research and industry .
準備方法
The synthesis of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves the reaction of fluorescein hydrazide with an excess of 2-hydroxy-1-naphthaldehyde in acetonitrile. This reaction results in the formation of the desired compound, which can be isolated and purified through crystallization . The reaction conditions include maintaining the temperature at around 293 K and using a multi-scan absorption correction method during the crystallization process .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the imine group, leading to the formation of amines.
科学的研究の応用
3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a fluorescent dye due to its excellent fluorescence properties, making it useful in various analytical techniques.
Biology: The compound is employed in biological assays to label and track biomolecules, aiding in the study of cellular processes.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and imine groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The spiro structure also contributes to its ability to fit into specific binding sites, enhancing its efficacy .
類似化合物との比較
Similar compounds to 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one include:
Fluorescein: A widely used fluorescent dye with similar structural features but lacking the spiro configuration.
Rhodamine: Another fluorescent dye with a different core structure but similar applications in labeling and tracking biomolecules.
Coumarin: Known for its fluorescence properties, coumarin derivatives are used in similar applications but have a different chemical backbone. The uniqueness of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.
特性
分子式 |
C31H20N2O5 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
3',6'-dihydroxy-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H20N2O5/c34-19-10-12-25-28(15-19)38-29-16-20(35)11-13-26(29)31(25)24-8-4-3-7-22(24)30(37)33(31)32-17-23-21-6-2-1-5-18(21)9-14-27(23)36/h1-17,34-36H/b32-17+ |
InChIキー |
OVDOJFWIHQPXLE-VTNSRFBWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=O)C4=CC=CC=C4C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=O)C4=CC=CC=C4C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10874835.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874840.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874851.png)

![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874855.png)
![10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874861.png)
![dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate](/img/structure/B10874868.png)
![N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B10874874.png)
![2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-1-naphthol](/img/structure/B10874878.png)
![5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10874882.png)
![2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10874885.png)
![3-(4-tert-butylphenyl)-11-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874891.png)
![1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B10874899.png)
![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10874922.png)
